Cas no 2757922-90-8 (2-{[(Benzyloxy)carbonyl]amino}-4-(methoxymethyl)pyrimidine-5-carboxylic acid)
![2-{[(Benzyloxy)carbonyl]amino}-4-(methoxymethyl)pyrimidine-5-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2757922-90-8x500.png)
2-{[(Benzyloxy)carbonyl]amino}-4-(methoxymethyl)pyrimidine-5-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2757922-90-8
- 2-{[(benzyloxy)carbonyl]amino}-4-(methoxymethyl)pyrimidine-5-carboxylic acid
- EN300-37100971
- 2-{[(Benzyloxy)carbonyl]amino}-4-(methoxymethyl)pyrimidine-5-carboxylic acid
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- インチ: 1S/C15H15N3O5/c1-22-9-12-11(13(19)20)7-16-14(17-12)18-15(21)23-8-10-5-3-2-4-6-10/h2-7H,8-9H2,1H3,(H,19,20)(H,16,17,18,21)
- InChIKey: PXBAIGGCXZCYIP-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1=NC=C(C(=O)O)C(COC)=N1)=O)CC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 317.10117059g/mol
- どういたいしつりょう: 317.10117059g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 7
- 複雑さ: 401
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 111Ų
2-{[(Benzyloxy)carbonyl]amino}-4-(methoxymethyl)pyrimidine-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37100971-0.25g |
2-{[(benzyloxy)carbonyl]amino}-4-(methoxymethyl)pyrimidine-5-carboxylic acid |
2757922-90-8 | 95.0% | 0.25g |
$999.0 | 2025-03-18 | |
Enamine | EN300-37100971-0.1g |
2-{[(benzyloxy)carbonyl]amino}-4-(methoxymethyl)pyrimidine-5-carboxylic acid |
2757922-90-8 | 95.0% | 0.1g |
$956.0 | 2025-03-18 | |
Enamine | EN300-37100971-0.05g |
2-{[(benzyloxy)carbonyl]amino}-4-(methoxymethyl)pyrimidine-5-carboxylic acid |
2757922-90-8 | 95.0% | 0.05g |
$912.0 | 2025-03-18 | |
Enamine | EN300-37100971-5.0g |
2-{[(benzyloxy)carbonyl]amino}-4-(methoxymethyl)pyrimidine-5-carboxylic acid |
2757922-90-8 | 95.0% | 5.0g |
$3147.0 | 2025-03-18 | |
Enamine | EN300-37100971-1.0g |
2-{[(benzyloxy)carbonyl]amino}-4-(methoxymethyl)pyrimidine-5-carboxylic acid |
2757922-90-8 | 95.0% | 1.0g |
$1086.0 | 2025-03-18 | |
Enamine | EN300-37100971-10.0g |
2-{[(benzyloxy)carbonyl]amino}-4-(methoxymethyl)pyrimidine-5-carboxylic acid |
2757922-90-8 | 95.0% | 10.0g |
$4667.0 | 2025-03-18 | |
Enamine | EN300-37100971-0.5g |
2-{[(benzyloxy)carbonyl]amino}-4-(methoxymethyl)pyrimidine-5-carboxylic acid |
2757922-90-8 | 95.0% | 0.5g |
$1043.0 | 2025-03-18 | |
Enamine | EN300-37100971-2.5g |
2-{[(benzyloxy)carbonyl]amino}-4-(methoxymethyl)pyrimidine-5-carboxylic acid |
2757922-90-8 | 95.0% | 2.5g |
$2127.0 | 2025-03-18 |
2-{[(Benzyloxy)carbonyl]amino}-4-(methoxymethyl)pyrimidine-5-carboxylic acid 関連文献
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
2-{[(Benzyloxy)carbonyl]amino}-4-(methoxymethyl)pyrimidine-5-carboxylic acidに関する追加情報
2-{[(Benzyloxy)carbonyl]amino}-4-(methoxymethyl)pyrimidine-5-carboxylic acid: A Comprehensive Overview
The compound with CAS No 2757922-90-8, known as 2-{[(Benzyloxy)carbonyl]amino}-4-(methoxymethyl)pyrimidine-5-carboxylic acid, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structure and potential applications in drug development. The molecule consists of a pyrimidine ring, which is a heterocyclic aromatic system, substituted with specific functional groups that confer it with distinct chemical and biological properties.
The benzyloxy carbonyl group attached to the pyrimidine ring plays a crucial role in modulating the compound's reactivity and stability. This group is commonly used in peptide synthesis as a protecting group for amino acids, highlighting its versatility in chemical applications. Additionally, the methoxymethyl substituent further enhances the molecule's functionality, making it a valuable building block in medicinal chemistry.
Recent studies have explored the potential of this compound as a precursor for bioactive molecules. Researchers have investigated its role in the synthesis of novel pyrimidine derivatives, which are known for their antiviral, anticancer, and anti-inflammatory activities. The pyrimidine core of this compound is particularly significant, as it forms the basis of several nucleoside analogs used in antiviral therapies.
One of the most promising applications of 2-{[(Benzyloxy)carbonyl]amino}-4-(methoxymethyl)pyrimidine-5-carboxylic acid lies in its ability to serve as an intermediate in the synthesis of complex molecules with therapeutic potential. For instance, its use in constructing heterocyclic frameworks has been reported in several recent publications, underscoring its importance in modern drug discovery pipelines.
The synthesis of this compound involves a series of well-established organic reactions, including nucleophilic substitutions and condensation reactions. The introduction of the benzyloxy carbonyl group is typically achieved through a coupling reaction with benzyl chloroformate, while the methoxymethyl group is introduced via alkylation or substitution methods. These steps are carefully optimized to ensure high yields and purity, making the compound suitable for further downstream applications.
From a structural perspective, the pyrimidine ring provides a rigid framework that facilitates specific interactions with biological targets. The presence of electron-donating groups like methoxymethyl enhances the molecule's solubility and bioavailability, which are critical factors in drug design. Furthermore, the carboxylic acid group at position 5 allows for additional functionalization, enabling researchers to explore various derivatives with enhanced pharmacological properties.
Recent advancements in computational chemistry have also shed light on the electronic properties and reactivity of this compound. Molecular modeling studies have revealed that the benzyloxy carbonyl group significantly influences the molecule's electronic distribution, making it more susceptible to nucleophilic attacks. This insight has been instrumental in designing more efficient synthetic routes and optimizing reaction conditions.
In conclusion, 2-{[(Benzyloxy)carbonyl]amino}-4-(methoxymethyl)pyrimidine-5-carboxylic acid is a versatile and valuable compound with wide-ranging applications in organic synthesis and drug discovery. Its unique structure and functional groups make it an attractive candidate for further research and development. As new insights into its chemical properties and biological activities continue to emerge, this compound is poised to play an even greater role in advancing modern medicine.
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